molecular formula C10H10N6O B12800586 2,4,6-Pyrimidinetriamine, 5-nitroso-N4-phenyl- CAS No. 6944-14-5

2,4,6-Pyrimidinetriamine, 5-nitroso-N4-phenyl-

Cat. No.: B12800586
CAS No.: 6944-14-5
M. Wt: 230.23 g/mol
InChI Key: LMEZNYKPDHWJJN-UHFFFAOYSA-N
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Description

2,4,6-Pyrimidinetriamine, 5-nitroso-N4-phenyl- is a chemical compound with the molecular formula C10H10N6O. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by the presence of a pyrimidine ring substituted with three amino groups and a nitroso group, along with a phenyl group attached to the nitrogen atom at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nitration and Condensation Method:

    Chlorination and Condensation Method:

Industrial Production Methods

The industrial production of 2,4,6-Pyrimidinetriamine, 5-nitroso-N4-phenyl- typically involves large-scale nitration and condensation reactions, with careful control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction of the nitroso group to an amino group is a common reaction.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Products include nitro derivatives and other oxidized forms.

    Reduction: The major product is the corresponding amine.

    Substitution: Substituted derivatives with various functional groups attached to the amino groups.

Scientific Research Applications

2,4,6-Pyrimidinetriamine, 5-nitroso-N4-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of organic metal catalysts and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2,4,6-Pyrimidinetriamine, 5-nitroso-N4-phenyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triaminopyrimidine: Similar structure but lacks the nitroso and phenyl groups.

    5-Nitroso-2,4,6-triaminopyrimidine: Similar structure but lacks the phenyl group.

    2,4,6-Triamino-5-nitrosopyrimidine: Similar structure but lacks the phenyl group.

Uniqueness

2,4,6-Pyrimidinetriamine, 5-nitroso-N4-phenyl- is unique due to the presence of both the nitroso and phenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

6944-14-5

Molecular Formula

C10H10N6O

Molecular Weight

230.23 g/mol

IUPAC Name

5-nitroso-4-N-phenylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C10H10N6O/c11-8-7(16-17)9(15-10(12)14-8)13-6-4-2-1-3-5-6/h1-5H,(H5,11,12,13,14,15)

InChI Key

LMEZNYKPDHWJJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=C2N=O)N)N

Origin of Product

United States

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